4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid;hydrochloride

Pharmacokinetics Drug Metabolism Bioanalysis

The compound with CAS number 896472-93-8, chemically designated as 4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid hydrochloride, is a major, biologically inactive oxidative metabolite of the immunomodulatory drug fingolimod (FTY720, Gilenya). Formed via ω-hydroxylation and subsequent β-oxidation of the parent molecule's octyl side chain, this metabolite (commonly referred to as M3) circulates in human plasma at significant concentrations and serves as a critical analytical reference standard for the quantification of fingolimod and its metabolites in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Molecular Formula C15H24ClNO4
Molecular Weight 317.81
CAS No. 896472-93-8
Cat. No. B585995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid;hydrochloride
CAS896472-93-8
Synonyms4-[3-Amino-4-hydroxy-3-(hydroxymethyl)butyl]benzenebutanoic Acid Hydrochloride; 
Molecular FormulaC15H24ClNO4
Molecular Weight317.81
Structural Identifiers
SMILESC1=CC(=CC=C1CCCC(=O)O)CCC(CO)(CO)N.Cl
InChIInChI=1S/C15H23NO4.ClH/c16-15(10-17,11-18)9-8-13-6-4-12(5-7-13)2-1-3-14(19)20;/h4-7,17-18H,1-3,8-11,16H2,(H,19,20);1H
InChIKeyRIUMQYSOPOCQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 896472-93-8 (FTY720 Butanoic Acid Hydrochloride, Fingolimod Metabolite M3) – Identity and Role as a Definitive Pharmacokinetic Reference Standard


The compound with CAS number 896472-93-8, chemically designated as 4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid hydrochloride, is a major, biologically inactive oxidative metabolite of the immunomodulatory drug fingolimod (FTY720, Gilenya) [1]. Formed via ω-hydroxylation and subsequent β-oxidation of the parent molecule's octyl side chain, this metabolite (commonly referred to as M3) circulates in human plasma at significant concentrations and serves as a critical analytical reference standard for the quantification of fingolimod and its metabolites in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies [1][2].

Why In-Class S1P Receptor Modulators or Metabolite Analogs Cannot Reliably Substitute for CAS 896472-93-8 in Quantitative Bioanalysis


In the class of sphingosine-1-phosphate (S1P) receptor modulators, the metabolic profile is compound-specific, and quantitative bioanalytical methods require a structurally identical reference standard to the target analyte to ensure accuracy. The M3 metabolite (CAS 896472-93-8) possesses a unique carboxylic acid terminus resulting from the β-oxidation of fingolimod's octyl chain, a structural feature that is not shared by the active phosphate metabolite (fingolimod-P), the parent drug, or other minor metabolites such as M2 or M4 [1]. This structural divergence leads to distinct chromatographic retention times, ionization efficiencies in mass spectrometry, and matrix effects [1]. Therefore, using a surrogate compound—such as the parent drug, a different S1P receptor modulator, or even another fingolimod metabolite—introduces systematic quantitative bias, compromising the validity of bioequivalence assessments, pharmacokinetic parameter calculations, and clinical therapeutic drug monitoring [1][2].

Quantitative Differentiation of CAS 896472-93-8: Pharmacokinetic Magnitude and Selectivity Profile Against Related Fingolimod Metabolites


M3 is the Predominant Circulating and Urinary Fingolimod Metabolite in Humans, Greatly Exceeding M2 Exposure

In healthy volunteers administered a single oral dose of [14C]fingolimod (4.5 mg), metabolite M3 was quantitatively the most abundant drug-related component in plasma, with a mean Cmax of 3.8 pmol/mL (1.1 ng/mL) and a prolonged terminal half-life (t1/2) of 170 hours [1]. Its systemic exposure, measured as AUC0–∞ (0.808 nmol·h/mL), dwarfed that of the carboxylic acid metabolite M2 (Cmax 0.6 pmol/mL, AUC0–∞ 0.140 nmol·h/mL), representing a 5.8-fold higher total exposure [1]. In urine, M3 was the major metabolite, accounting for the largest fraction of excreted drug-related material, further confirming its dominant role in the elimination pathway [1].

Pharmacokinetics Drug Metabolism Bioanalysis

Renal Impairment Disproportionately Elevates Fingolimod and Its Active Phosphate Exposure Relative to M3, Demonstrating a Differential Metabolic Fate

A dedicated clinical study (n=18) demonstrated that severe renal impairment has a differential impact on the pharmacokinetics of fingolimod and its metabolites [1]. In subjects with severe renal impairment, the Cmax and AUCinf of the parent drug increased by 34% (0.878 vs. 0.653 ng/mL) and 59% (131 vs. 82.3 ng·h/mL), respectively, compared to healthy controls [1]. Similarly, fingolimod-phosphate exposure rose. Critically, while the study also measured M3, the findings indicated that the elimination of M3 (the major oxidative metabolite) is relatively preserved, as its half-life and overall exposure did not show the same magnitude of accumulation [1]. This differential sensitivity confirms M3 as a distinct and relatively stable biomarker of fingolimod's metabolic clearance, even under conditions of compromised renal function, unlike the more variable parent drug and active phosphate [1].

Pharmacokinetics Renal Impairment Metabolite Profiling

M3 is Pharmacologically Inactive at S1P Receptors, Isolating It as a Pure Marker of Clearance Uncontaminated by Target Engagement Liability

Unlike the pharmacologically active metabolite, fingolimod-phosphate, which is a potent agonist at sphingosine-1-phosphate (S1P) receptors (S1PR1, 3, 4, and 5), M3 and other oxidative metabolites do not activate these receptors [1]. The primary structure-activity relationship established across multiple studies indicates that the intact, phosphorylated polar head group is required for S1P receptor binding and agonism [1]. The removal of the terminal carbon chain via β-oxidation to form M3 eliminates this activity. Thus, M3's distribution and elimination kinetics are not confounded by potential receptor-mediated tissue retention or pharmacological feedback loops, making it a clean marker for the oxidative clearance pathway.

Receptor Pharmacology Drug Metabolism Inactive Metabolite

Validated Procurement Use Cases for CAS 896472-93-8 Where Substitution is Not Acceptable


Regulatory Bioequivalence Studies Requiring Metabolite Quantification

When a generic fingolimod product is developed, regulatory agencies such as the FDA and EMA mandate the measurement of major inactive metabolites to fully characterize the pharmacokinetic profile. The use of CAS 896472-93-8 as a certified reference standard in LC-MS/MS methods is non-negotiable for the accurate quantification of the M3 metabolite, as demonstrated by its dominance in human plasma and urine [1]. No other compound can serve as a calibrator due to the strict requirement for structural identity in bioanalysis.

Therapeutic Drug Monitoring and Pharmacokinetic-Pharmacodynamic Modeling Panel

For personalized dosing or therapeutic drug monitoring (TDM) of fingolimod, simultaneously quantifying the parent drug, the active phosphate, and the major inactive metabolite M3 provides a complete picture of an individual's metabolic capacity and drug exposure. The differential stability of M3 exposure under varying renal function [2] makes it a valuable normalization factor in pharmacokinetic-pharmacodynamic (PK-PD) models, helping clinicians distinguish between poor adherence and altered metabolic clearance.

In Vitro Drug-Drug Interaction (DDI) Studies Focused on CYP4F-Mediated Metabolism

Fingolimod is primarily cleared via ω-hydroxylation by CYP4F enzymes followed by β-oxidation to M3 [1]. When screening for potential CYP4F-mediated drug-drug interactions, the formation rate of M3 in hepatocyte or recombinant enzyme assays serves as a direct and specific readout. CAS 896472-93-8 is required as the authentic metabolite standard to confirm the identity and quantify the end-product of this pathway, a task for which the parent drug or other oxidative metabolites are structurally unsuitable.

Environmental and Wastewater Monitoring of Pharmaceutical Metabolites

As a major urinary metabolite of a widely prescribed multiple sclerosis drug, M3 is a candidate biomarker for the environmental monitoring of pharmaceutical pollution. Analytical laboratories require the pure hydrochloride salt (CAS 896472-93-8) to develop and validate sensitive LC-MS/MS assays for quantifying this specific analyte in complex environmental matrices, such as wastewater and surface water, ensuring the accuracy of load estimation and ecological risk assessment.

Quote Request

Request a Quote for 4-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenyl]butanoic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.